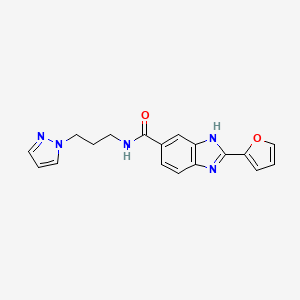![molecular formula C19H18ClN3O2 B7434417 N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide](/img/structure/B7434417.png)
N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide (also known as TAK-659) is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. It belongs to the class of kinase inhibitors and has been shown to have promising results in the treatment of various diseases.
作用机制
TAK-659 works by inhibiting specific enzymes known as kinases. These enzymes play a crucial role in the signaling pathways that control cell growth and division. By inhibiting these enzymes, TAK-659 can prevent the uncontrolled growth and division of cancer cells, leading to their death. In addition, TAK-659 has been shown to have anti-inflammatory effects by inhibiting the production of cytokines and other inflammatory mediators.
Biochemical and Physiological Effects:
The biochemical and physiological effects of TAK-659 are complex and varied. It has been shown to have a potent inhibitory effect on several kinases, including BTK, ITK, and JAK3. These kinases are involved in various signaling pathways that control cell growth, division, and differentiation. By inhibiting these kinases, TAK-659 can disrupt the signaling pathways that promote the growth and survival of cancer cells.
实验室实验的优点和局限性
One of the main advantages of TAK-659 is its high potency and selectivity for specific kinases. This makes it a valuable tool for studying the role of these kinases in various cellular processes. However, like all kinase inhibitors, TAK-659 has some limitations. For example, it can have off-target effects on other kinases, which can complicate the interpretation of experimental results. In addition, the high potency of TAK-659 can make it difficult to achieve appropriate dosages in animal models, which can limit its usefulness in preclinical studies.
未来方向
There are several potential future directions for research on TAK-659. One area of interest is the development of combination therapies that include TAK-659 and other kinase inhibitors. This approach could enhance the efficacy of TAK-659 and reduce the likelihood of drug resistance. Another potential direction is the study of TAK-659 in combination with immunotherapies, such as checkpoint inhibitors. This approach could enhance the immune response to cancer cells and improve overall treatment outcomes. Finally, further research is needed to fully understand the mechanisms of action of TAK-659 and its potential applications in the treatment of various diseases.
合成方法
The synthesis of TAK-659 involves several steps, including the preparation of the starting materials, the reaction of these materials to form the intermediate compounds, and the final purification of the product. The exact details of the synthesis method are beyond the scope of this paper, but it is worth noting that the process is complex and requires specialized knowledge and equipment.
科学研究应用
TAK-659 has been the subject of numerous scientific studies, particularly in the field of oncology. It has been shown to have potential therapeutic applications in the treatment of various types of cancer, including lymphoma, leukemia, and solid tumors. In addition, it has been studied for its potential use in the treatment of autoimmune diseases and inflammatory disorders.
属性
IUPAC Name |
N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18ClN3O2/c1-4-13-7-14(11-21-10-13)18(24)23-15-5-6-16(17(20)8-15)19(25)22-9-12(2)3/h1,5-8,10-12H,9H2,2-3H3,(H,22,25)(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYXRYOCHPMBESS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC(=O)C1=C(C=C(C=C1)NC(=O)C2=CN=CC(=C2)C#C)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-chloro-4-(2-methylpropylcarbamoyl)phenyl]-5-ethynylpyridine-3-carboxamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[6-[[6-Methyl-4-(trifluoromethyl)pyridin-2-yl]amino]hexanoylamino]propanoic acid](/img/structure/B7434335.png)
![tert-butyl N-[3-(2-chloropropanoylamino)-2,2-difluoropropyl]carbamate](/img/structure/B7434338.png)

![Dimethyl 4-[4-[2-(carbamoylamino)propan-2-yl]triazol-1-yl]cyclohexane-1,1-dicarboxylate](/img/structure/B7434370.png)
![methyl 6-[[(3S,4R)-3-(hydroxymethyl)-4-thiophen-3-ylpyrrolidine-1-carbonyl]amino]pyridine-3-carboxylate](/img/structure/B7434377.png)
![(1S,2S,4R)-N-(1,3-dimethyl-2-oxobenzimidazol-5-yl)sulfonyl-2-methyl-7-oxabicyclo[2.2.1]heptane-2-carboxamide](/img/structure/B7434381.png)
![Ethyl 1'-(3-ethyltriazole-4-carbonyl)-1-methylspiro[2-oxabicyclo[2.1.1]hexane-3,4'-piperidine]-4-carboxylate](/img/structure/B7434388.png)
![(5-Chlorobenzo[g][1]benzofuran-2-yl)-(2,5-difluorophenyl)methanone](/img/structure/B7434390.png)
![Methyl 2-bromo-4-[[5-(oxolan-2-yl)oxolane-2-carbonyl]amino]benzoate](/img/structure/B7434399.png)
![methyl 5-chloro-2-[[2-[3-[(2-fluorophenyl)methyl]-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl]-2-oxoacetyl]amino]benzoate](/img/structure/B7434407.png)

![N-[(4-fluoro-2-iodophenyl)methyl]-1H-pyrazolo[3,4-b]pyridin-5-amine](/img/structure/B7434431.png)
![1-(1,4-Dioxaspiro[4.5]decan-3-ylmethyl)-3-(3-propan-2-yl-1,2,4-thiadiazol-5-yl)urea](/img/structure/B7434432.png)
![N-(4-acetamidophenyl)-2-spiro[2H-1-benzofuran-3,4'-piperidine]-1'-ylacetamide](/img/structure/B7434439.png)